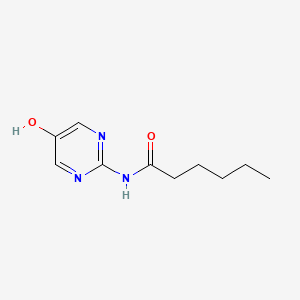
N-(5-Hydroxypyrimidin-2-YL)hexanamide
描述
N-(5-Hydroxypyrimidin-2-YL)hexanamide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Hydroxypyrimidin-2-YL)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxypyrimidine moiety linked to a hexanamide chain. This structure may contribute to its biological activity by interacting with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can suppress the viability of cancer cells, particularly in lung adenocarcinoma models like A549 cells.
Key Findings:
- Cytotoxicity : Compounds with free amino groups showed more potent anticancer activity than those without. For example, certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups appears critical for enhancing cytotoxic effects while minimizing toxicity to non-cancerous cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Cisplatin | 10 | 1 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains.
Key Findings:
- Efficacy Against Pathogens : Studies indicate that compounds related to this compound demonstrate activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .
- Mechanism of Action : The exact mechanisms remain under investigation; however, the ability to inhibit bacterial growth suggests potential interference with bacterial cell wall synthesis or metabolic pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vitro Studies on Lung Cancer Cells : A study assessed the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and indicating its potential as an anticancer agent.
- Antimicrobial Screening : Another study screened various derivatives against clinical isolates of resistant bacteria. The results indicated promising antimicrobial activity, warranting further exploration into structural modifications for enhanced efficacy.
属性
IUPAC Name |
N-(5-hydroxypyrimidin-2-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-3-4-5-9(15)13-10-11-6-8(14)7-12-10/h6-7,14H,2-5H2,1H3,(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTHBYNEUQANQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729118 | |
| Record name | N-(5-Hydroxypyrimidin-2-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057667-15-8 | |
| Record name | N-(5-Hydroxypyrimidin-2-yl)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














